(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(isoquinolin-8-yl)propanoic acid
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Overview
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(isoquinolin-8-yl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, an isoquinoline moiety, and a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(isoquinolin-8-yl)propanoic acid typically involves multiple steps:
Fmoc Protection:
Coupling Reaction: The coupling of the protected amine with an isoquinoline derivative.
Deprotection: Removal of the Fmoc group under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated peptide synthesizers, which can handle the protection and deprotection steps efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety.
Reduction: Reduction reactions can target the carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorenylmethoxycarbonyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong nucleophiles like sodium hydride or organolithium reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Peptide Synthesis: The Fmoc group is widely used in solid-phase peptide synthesis.
Ligand Design: The isoquinoline moiety can serve as a ligand in coordination chemistry.
Biology
Drug Development:
Bioconjugation: Used in the synthesis of bioconjugates for imaging or therapeutic purposes.
Medicine
Pharmaceuticals: Potential use in the development of new drugs targeting specific pathways.
Industry
Material Science: Applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for compounds like (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(isoquinolin-8-yl)propanoic acid often involves interactions with specific molecular targets such as enzymes or receptors. The Fmoc group can facilitate binding to proteins, while the isoquinoline moiety might interact with nucleic acids or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid: Similar structure but with a phenyl group instead of an isoquinoline.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acid: Contains a pyridine ring instead of an isoquinoline.
Uniqueness
The presence of the isoquinoline moiety in (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(isoquinolin-8-yl)propanoic acid provides unique electronic and steric properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C27H22N2O4 |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-isoquinolin-8-ylpropanoic acid |
InChI |
InChI=1S/C27H22N2O4/c30-26(31)25(14-18-7-5-6-17-12-13-28-15-23(17)18)29-27(32)33-16-24-21-10-3-1-8-19(21)20-9-2-4-11-22(20)24/h1-13,15,24-25H,14,16H2,(H,29,32)(H,30,31)/t25-/m0/s1 |
InChI Key |
GKQOMBFKJUZXQY-VWLOTQADSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=CC5=C4C=NC=C5)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CC5=C4C=NC=C5)C(=O)O |
Origin of Product |
United States |
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